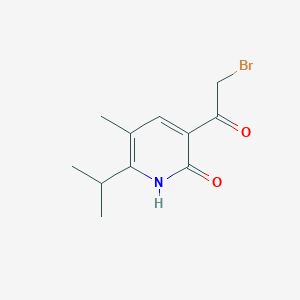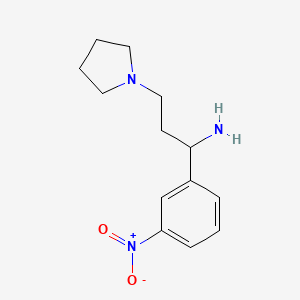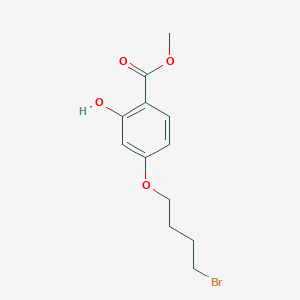
3-(2-bromoacetyl)-6-isopropyl-5-methyl-1H-pyridin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one is a heterocyclic compound that belongs to the pyridinone family. This compound is characterized by the presence of a bromoacetyl group at the third position, a methyl group at the fifth position, and a propan-2-yl group at the sixth position of the pyridinone ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one typically involves the bromination of an acetyl group attached to a pyridinone ring. One common method is the reaction of 3-acetylpyridinone with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature to avoid over-bromination and to ensure the selective formation of the bromoacetyl derivative.
Industrial Production Methods
In an industrial setting, the production of 3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
化学反应分析
Types of Reactions
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can be replaced by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The methyl group at the fifth position can be oxidized to form a carboxyl group.
Reduction: The bromoacetyl group can be reduced to an acetyl group using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents like tetrahydrofuran (THF).
Major Products Formed
Nucleophilic Substitution: Products include azido, thiocyanato, and methoxy derivatives of the original compound.
Oxidation: The major product is 3-(2-bromoacetyl)-5-carboxy-6-propan-2-yl-1H-pyridin-2-one.
Reduction: The major product is 3-acetyl-5-methyl-6-propan-2-yl-1H-pyridin-2-one.
科学研究应用
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of dyes and pigments.
作用机制
The mechanism of action of 3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one involves its interaction with specific molecular targets. The bromoacetyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors for therapeutic applications. The compound may also interact with DNA, leading to potential anticancer effects.
相似化合物的比较
Similar Compounds
3-(2-bromoacetyl)-2H-chromen-2-one: Similar in structure but contains a chromenone ring instead of a pyridinone ring.
3-(2-bromoacetyl)-5-methyl-1H-pyridin-2-one: Lacks the propan-2-yl group at the sixth position.
3-(2-bromoacetyl)-6-propan-2-yl-1H-pyridin-2-one: Lacks the methyl group at the fifth position.
Uniqueness
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one is unique due to the presence of both the methyl and propan-2-yl groups, which can influence its chemical reactivity and biological activity. The combination of these substituents makes it a versatile compound for various applications in research and industry.
属性
分子式 |
C11H14BrNO2 |
|---|---|
分子量 |
272.14 g/mol |
IUPAC 名称 |
3-(2-bromoacetyl)-5-methyl-6-propan-2-yl-1H-pyridin-2-one |
InChI |
InChI=1S/C11H14BrNO2/c1-6(2)10-7(3)4-8(9(14)5-12)11(15)13-10/h4,6H,5H2,1-3H3,(H,13,15) |
InChI 键 |
KROFWGHMIMFKCA-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(NC(=O)C(=C1)C(=O)CBr)C(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tert-butyl N-[1-(1,3-thiazol-4-ylmethyl)piperidin-4-yl]carbamate](/img/structure/B13874984.png)


![5-Amino-1-[(4-chlorophenyl)methyl]pyrazole-4-carboxamide](/img/structure/B13874996.png)


![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid](/img/structure/B13875015.png)



![N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide](/img/structure/B13875056.png)

![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
